Welcome to the BenchChem Online Store!
molecular formula C5H5BrN2 B079700 4-Amino-3-bromopyridine CAS No. 13534-98-0

4-Amino-3-bromopyridine

Cat. No. B079700
M. Wt: 173.01 g/mol
InChI Key: DDQYSZWFFXOXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048862B2

Procedure details

To a solution of compound 3-bromopyridin-4-amine (3 g, 17.4 mmol.) in 20 mL of anhydrous THF was added a solution of LiHMDS (1M in THF, 36.4 mL, 36.4 mmol) at 0° C. After stirring for 30 min, methyl chloroformate (2 g, 20.8 mmol) was added at 0° C. The reaction mixture was stirred at 0° C. for 2 hrs and then at r.t. overnight. The reaction was quenched with saturated aqueous ammonium chloride. The organic solvent was evaporated and the aqueous layer was extracted with ethyl acetate. The organic layers were dried over Na2SO4, concentrated. The crude product was purified by silica gel column chromatography (Petroleum ether:Ethyl acetate=1:2) to afford methyl 3-bromopyridin-4-ylcarbamate (2.34 g, 59%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.Cl[C:20]([O:22][CH3:23])=[O:21]>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][C:20](=[O:21])[O:22][CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=CC1N
Name
Quantity
36.4 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at r.t.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (Petroleum ether:Ethyl acetate=1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=CC1NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.